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Introduction
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is

a member of the G protein-coupled receptor family that is activated by short-chain fatty acids

(SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are microbial metabolites

produced in the gut through the fermentation of dietary fiber. GPR41 is expressed in various

tissues and cell types, including enteroendocrine cells, adipocytes, and immune cells, and

plays a role in energy homeostasis, gut motility, and inflammatory responses.[1][2][3] Flow

cytometry is a powerful technique for the identification and quantification of GPR41-expressing

cell populations, enabling researchers to investigate the receptor's role in physiological and

pathological processes. These application notes provide a detailed protocol for the flow

cytometric analysis of GPR41-expressing cells.

GPR41 Signaling Pathway
GPR41 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids

(SCFAs). Upon ligand binding, GPR41 primarily couples to the inhibitory G protein, Gαi/o. This

leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP

(cAMP) levels. Additionally, GPR41 activation can lead to the stimulation of the mitogen-

activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2 and p38. In

some cellular contexts, GPR41 has also been shown to couple to Gαq, leading to the activation

of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-
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bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling

cascade results in the mobilization of intracellular calcium.
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Caption: GPR41 Signaling Cascade.

Data Presentation
The following tables provide illustrative examples of quantitative data that can be obtained from

flow cytometry experiments analyzing GPR41 expression. The data presented here are for

demonstration purposes and should be replaced with experimentally derived values.

Table 1: GPR41 Agonist Potency (Illustrative Data)

Agonist (SCFA) EC50 (µM) for GPR41 Activation

Propionate 30

Butyrate 50

Acetate 300

Table 2: GPR41 Expression in Different Cell Types (Illustrative Data)
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Cell Type
Percentage of GPR41+
Cells (%)

Mean Fluorescence
Intensity (MFI)

Human Peripheral Blood

Mononuclear Cells (PBMCs)
5 - 15 1500 ± 300

Murine Adipocytes 20 - 40 3500 ± 500

Human Colonic Epithelial Cells 10 - 25 2000 ± 400

HEK293T cells (transiently

transfected with GPR41)
60 - 80 8000 ± 1000

HEK293T cells (untransfected

control)
< 1 100 ± 20

Experimental Protocols
Protocol 1: Flow Cytometry Analysis of GPR41 Surface
Expression on Suspension Cells (e.g., PBMCs)
This protocol details the steps for preparing and staining peripheral blood mononuclear cells

(PBMCs) for the analysis of GPR41 surface expression.

Materials:

Whole blood collected in EDTA tubes

Ficoll-Paque PLUS

Phosphate-Buffered Saline (PBS)

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

Anti-human GPR41 antibody (fluorochrome-conjugated)

Isotype control antibody (matching fluorochrome)

Fc block (e.g., Human TruStain FcX™)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Viability dye (e.g., Propidium Iodide or a fixable viability dye)

5 ml polystyrene round-bottom tubes

Procedure:

PBMC Isolation:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical

tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-

Ficoll interface.

Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the

wash step.

Resuspend the cell pellet in FACS buffer and perform a cell count.

Staining:

Adjust the cell concentration to 1 x 10^7 cells/ml in cold FACS buffer.

Aliquot 100 µl of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific

antibody binding.

Add the fluorochrome-conjugated anti-GPR41 antibody or the corresponding isotype

control to the respective tubes at the manufacturer's recommended concentration.

Incubate for 30 minutes at 4°C in the dark.
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Wash the cells twice with 2 ml of cold FACS buffer, centrifuging at 300 x g for 5 minutes

after each wash.

Data Acquisition:

Resuspend the cell pellet in 300-500 µl of FACS buffer.

If using a non-fixable viability dye like Propidium Iodide, add it just before analysis.

Acquire the samples on a flow cytometer. Collect a sufficient number of events for

statistical analysis (typically 10,000-50,000 events in the live, single-cell gate).

Protocol 2: Flow Cytometry Analysis of GPR41
Expression in Transiently Transfected Adherent Cells
(e.g., HEK293T)
This protocol is designed for the analysis of GPR41 expression in an overexpression system,

which is useful for antibody validation and functional studies.

Materials:

HEK293T cells

Complete culture medium (e.g., DMEM + 10% FBS)

GPR41 expression plasmid

Transfection reagent (e.g., Lipofectamine 3000)

PBS

Cell dissociation solution (e.g., TrypLE™ Express)

FACS Buffer

Anti-GPR41 antibody (fluorochrome-conjugated)

Isotype control antibody
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Viability dye

5 ml polystyrene round-bottom tubes

Procedure:

Cell Culture and Transfection:

Plate HEK293T cells in a 6-well plate to be 70-90% confluent at the time of transfection.

Transfect the cells with the GPR41 expression plasmid or an empty vector control using a

suitable transfection reagent according to the manufacturer's protocol.

Incubate the cells for 24-48 hours to allow for protein expression.

Cell Harvesting and Preparation:

Gently wash the cells with PBS.

Add cell dissociation solution and incubate at 37°C until the cells detach.

Neutralize the dissociation solution with complete culture medium and transfer the cell

suspension to a conical tube.

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Wash the cells once with PBS and then resuspend in cold FACS buffer.

Perform a cell count.

Staining and Data Acquisition:

Follow the staining and data acquisition steps as described in Protocol 1 (steps 2 and 3).

Experimental Workflow and Logic
The following diagram illustrates the general workflow for the flow cytometric analysis of

GPR41-expressing cells, from sample preparation to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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